Cdk8/19-IN-1

Descripción general

Descripción

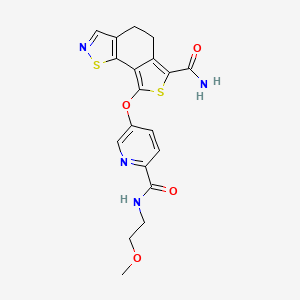

“Cdk8/19-IN-1” is a potent, selective, and orally bioavailable CDK8/19 dual inhibitor. It has IC50s of 0.46 nM, 0.99 nM, and 270 nM for CDK8, CDK19, and CDK9, respectively . It is used for research purposes only .

Chemical Reactions Analysis

“this compound” is known to inhibit CDK8/19, which are key components of the Mediator complex involved in the regulation of gene transcription . It suppresses the phosphorylation of STAT1 S727 in NK cells and augments the production of cytolytic molecules .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 430.5 . It is a solid, off-white to light yellow compound . The solubility of “this compound” in DMSO is 50 mg/mL .

Aplicaciones Científicas De Investigación

Bone Health and Healing

Cdk8/19-IN-1 impacts bone health and regeneration. A study by (Amirhosseini et al., 2019) found that inhibition of CDK8/19 suppressed osteoclastogenesis, a process crucial for bone resorption, and promoted bone regeneration in rats. This suggests the potential of CDK8/19 inhibitors in treating conditions like osteoporosis.

Cancer Therapeutics

This compound plays a significant role in cancer therapy. (Clarke et al., 2016) and (Roninson et al., 2019) highlighted the context-dependent roles of CDK8/19 in tumorigenesis, and their inhibition's impact on tumor growth and metastasis, indicating their potential in cancer treatment.

Immunomodulation

This compound has significant immunomodulatory effects. A study by (Akamatsu et al., 2019) demonstrated that CDK8/19 inhibitors can convert effector/memory T cells into regulatory T cells. This finding has implications for treating autoimmune diseases and enhancing immunological tolerance.

Stem Cell Research

CDK8/19 play roles in stem cell pluripotency and differentiation. Research by (Adler et al., 2012) showed that CDK8 is crucial for maintaining stem cell pluripotency and tumor dedifferentiation, underscoring its importance in stem cell research and potential cancer therapies.

Hormone-Responsive Cancers

CDK8/19 inhibition has been found to be effective against hormone-responsive cancers. According to (McDermott et al., 2017), inhibitors of CDK8/19 suppressed estrogen-dependent transcription in breast cancer cells, suggesting a new avenue for treating hormone-responsive tumors.

Mecanismo De Acción

Propiedades

IUPAC Name |

8-[6-(2-methoxyethylcarbamoyl)pyridin-3-yl]oxy-4,5-dihydrothieno[3,4-g][1,2]benzothiazole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S2/c1-26-7-6-21-18(25)13-5-3-11(9-22-13)27-19-14-12(16(28-19)17(20)24)4-2-10-8-23-29-15(10)14/h3,5,8-9H,2,4,6-7H2,1H3,(H2,20,24)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENJFZKQHYXRDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=NC=C(C=C1)OC2=C3C(=C(S2)C(=O)N)CCC4=C3SN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

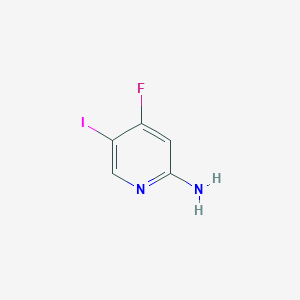

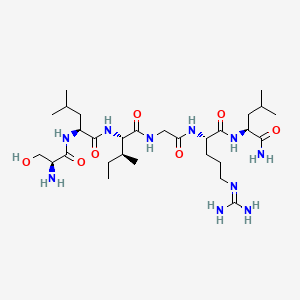

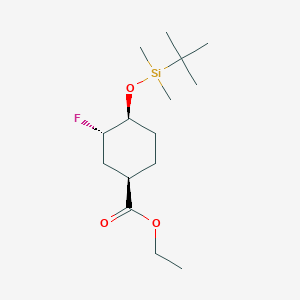

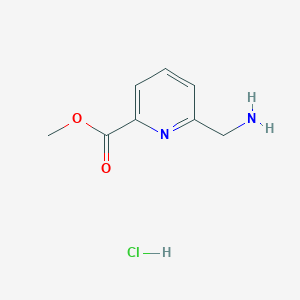

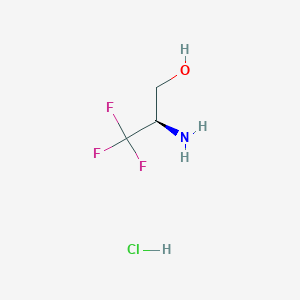

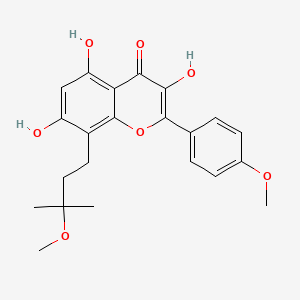

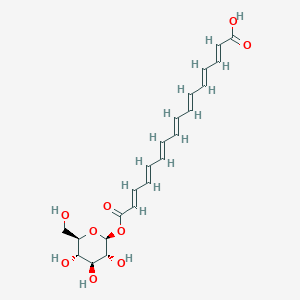

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B3028217.png)

![[1-(3-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B3028220.png)

![4-[14-Hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid](/img/structure/B3028229.png)

![Azane;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B3028230.png)

![2-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3028236.png)

![2-(2-Cyclobutyl-7-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B3028238.png)